1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine
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Overview
Description
1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes pyrazole, pyrrole, and pyrimidine moieties, making it a versatile scaffold for the development of novel therapeutic agents and other functional materials.
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine typically involves multi-step procedures that include the formation of intermediate compounds followed by cyclization reactions. One common synthetic route involves the condensation of appropriate pyrazole and pyrrole derivatives under specific reaction conditions. For instance, the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with N-substituted isatins in the presence of a base such as sodium methoxide in methanol can yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles such as amines or thiols.
Cyclization: Intramolecular cyclization reactions can be catalyzed by bases like cesium carbonate in dimethyl sulfoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Medicine: It has shown potential as a therapeutic agent, particularly as a CDK2 inhibitor for cancer treatment.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, the compound binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids such as Leu83 .
Comparison with Similar Compounds
1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, but with different biological activities and applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also features a fused ring system and has been studied as a CDK2 inhibitor.
The uniqueness of this compound lies in its specific structural arrangement and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, synthesized derivatives, and their pharmacological implications.
Chemical Structure and Synthesis
This compound is characterized by a fused ring system that enhances its interaction with biological targets. Various synthetic routes have been explored to produce derivatives of this compound with improved biological activity. For instance, recent studies have synthesized new derivatives to evaluate their efficacy as epidermal growth factor receptor inhibitors (EGFRIs) and their potential as anticancer agents .
The anticancer activity of this compound derivatives is primarily attributed to their ability to inhibit key protein kinases involved in cancer cell proliferation. For example, compounds derived from this scaffold have shown significant inhibitory effects on wild-type and mutant EGFR, which is crucial for the treatment of various cancers .
Case Studies and Findings
- Compound 12b : This derivative exhibited potent anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines with IC50 values of 8.21 µM and 19.56 µM, respectively. It also demonstrated an IC50 of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M .
- Compound 3b : Another derivative showed stronger cytotoxic activity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231), promoting apoptosis through caspase activation pathways .
Pharmacological Properties
The pharmacological properties of this compound derivatives extend beyond anticancer effects. They have also been evaluated for anti-inflammatory activities and as potential inhibitors of adenosine receptors.
Table: Summary of Biological Activities
Compound | Target | IC50 Value (µM) | Activity Type |
---|---|---|---|
Compound 12b | Wild-type EGFR | 0.016 | Anticancer |
Compound 12b | Mutant EGFR T790M | 0.236 | Anticancer |
Compound 3b | MCF-7 (Breast Cancer) | <10 | Cytotoxic |
Compound 3b | MDA-MB-231 | <10 | Cytotoxic |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between these compounds and their targets. For instance, docking studies involving compound 12b revealed favorable interactions with the ATP-binding site of EGFR, supporting its role as a competitive inhibitor . These insights are crucial for guiding future modifications to enhance selectivity and potency.
Properties
CAS No. |
749901-36-8 |
---|---|
Molecular Formula |
C8H6N4 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4,5,7,9-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),4,7,10-pentaene |
InChI |
InChI=1S/C8H6N4/c1-2-7-6-4-10-11-8(6)9-5-12(7)3-1/h1-3,5H,4H2 |
InChI Key |
ZLVVXRKBQTZJBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N=CN3C2=CC=C3)N=N1 |
Origin of Product |
United States |
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